molecular formula C17H16O4 B183610 Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate CAS No. 143211-10-3

Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate

Cat. No.: B183610
CAS No.: 143211-10-3
M. Wt: 284.31 g/mol
InChI Key: DVQZMPYYTUUGAK-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate is an organic compound with the molecular formula C₁₇H₁₆O₄ and a molecular weight of 284.31 g/mol . It is known for its unique structure, which includes a phenyl ring substituted with a tolyloxy group and an oxoacetate moiety. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate can be synthesized through several synthetic routes. One common method involves the reaction of 2-(2-methylphenoxymethyl)benzaldehyde with methyl oxalyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The phenyl ring and tolyloxy group contribute to the compound’s overall hydrophobicity and ability to interact with lipid membranes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-oxo-2-(2-methylphenoxymethyl)phenylglyoxylate
  • 2-oxo-2-((o-tolyl)oxymethyl)phenylacetic acid methyl ester
  • Methyl 2-oxo-2-[2-methylphenoxymethyl]phenylacetate

Uniqueness

Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate is unique due to its specific substitution pattern on the phenyl ring and the presence of both oxo and ester functional groups. This combination of structural features imparts distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

methyl 2-[2-[(2-methylphenoxy)methyl]phenyl]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-12-7-3-6-10-15(12)21-11-13-8-4-5-9-14(13)16(18)17(19)20-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQZMPYYTUUGAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=CC=C2C(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474200
Record name Methyl {2-[(2-methylphenoxy)methyl]phenyl}(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143211-10-3
Record name Methyl {2-[(2-methylphenoxy)methyl]phenyl}(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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